molecular formula C13H19N3O B7570568 [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone

[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone

Cat. No. B7570568
M. Wt: 233.31 g/mol
InChI Key: FWPJQZSWAIUPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone, also known as A-86929, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit high affinity and selectivity for the dopamine D1 receptor, which is involved in regulating various physiological and behavioral functions. [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has been used as a tool compound to investigate the role of dopamine D1 receptors in various animal models of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.

Mechanism of Action

[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone acts as a selective agonist for the dopamine D1 receptor, which belongs to the family of G protein-coupled receptors. Activation of the dopamine D1 receptor by [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, which regulates various cellular processes such as gene expression and neurotransmitter release. [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has been found to enhance the activity of dopaminergic neurons in the brain, leading to an increase in dopamine release and subsequent modulation of various physiological and behavioral functions.
Biochemical and Physiological Effects:
[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has been found to exhibit a range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance cognitive function, improve motor coordination, and reduce anxiety-like behavior in animal models. [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has also been found to modulate the activity of other neurotransmitter systems such as the glutamatergic and GABAergic systems, which are involved in regulating various physiological and behavioral functions.

Advantages and Limitations for Lab Experiments

[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone has several advantages for use in lab experiments. It exhibits high affinity and selectivity for the dopamine D1 receptor, which allows for the specific modulation of dopaminergic neurotransmission. It also has a well-characterized mechanism of action and has been extensively studied in animal models of neurological disorders. However, there are also some limitations to the use of [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone in lab experiments. It has low solubility in water, which can affect its bioavailability and limit its use in certain experimental paradigms. It is also relatively expensive compared to other tool compounds used to study dopaminergic neurotransmission.

Future Directions

There are several future directions for research on [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone. One area of interest is the development of more potent and selective agonists for the dopamine D1 receptor, which could have greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the investigation of the role of the dopamine D1 receptor in the regulation of other neurotransmitter systems such as the serotonergic and noradrenergic systems. Finally, there is a need for further studies to investigate the safety and efficacy of [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone in clinical trials for the treatment of neurological disorders.

Synthesis Methods

The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone involves the reaction of 4-pyridylmethanone with 1-(2-aminoethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10(14)11-4-7-16(8-5-11)13(17)12-3-2-6-15-9-12/h2-3,6,9-11H,4-5,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPJQZSWAIUPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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